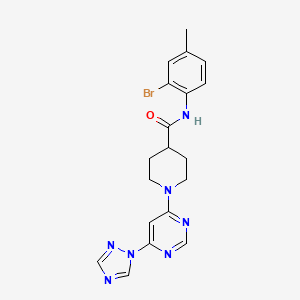

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN7O/c1-13-2-3-16(15(20)8-13)25-19(28)14-4-6-26(7-5-14)17-9-18(23-11-22-17)27-12-21-10-24-27/h2-3,8-12,14H,4-7H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJAXLOTIUUSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromo-4-methylphenyl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

- Piperidine ring : Contributes to the compound's pharmacological properties.

- Triazole and pyrimidine moieties : Known for their biological activity in various therapeutic areas.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing triazole and pyrimidine rings have been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of key enzymes : Many pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .

- Induction of apoptosis : Certain derivatives trigger programmed cell death in tumor cells.

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole-containing compounds have been explored for their efficacy against bacterial and fungal infections. For example:

- Synthesis of related triazole derivatives has demonstrated promising antimicrobial effects against various pathogens .

3. Anti-inflammatory Effects

Pyrimidine derivatives have been noted for their anti-inflammatory properties, often assessed through COX enzyme inhibition assays. Compounds similar to the one in focus have shown:

- Inhibition of COX-2 : With IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies provide insights into the biological activity of similar compounds:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups can enhance or diminish activity:

- The triazole ring is often linked to improved interaction with biological targets.

- Substituents on the piperidine ring can modulate lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in three key aspects: (1) heterocyclic core modifications, (2) substituent patterns on the pyrimidine/pyridazine ring, and (3) the aryl/alkyl groups attached to the carboxamide. Below is a systematic comparison based on the evidence:

Key Findings:

Core Heterocycle Impact: Pyrimidine-based analogs (e.g., ) retain the target’s core but differ in substituents. The benzodiazol-2-one core in replaces pyrimidine entirely, likely reducing π-π stacking interactions but enhancing hydrogen bonding.

Substituent Effects :

- Triazole vs. Other Azoles : The target’s 1,2,4-triazole substituent (vs. imidazole in or pyrazole in ) may influence metabolic stability due to differences in electron distribution and hydrogen-bonding capacity.

- Aryl Group Variations : The 2-bromo-4-methylphenyl group in the target compound provides steric bulk and lipophilicity compared to smaller substituents like 4-fluorobenzyl in or pyridinylmethyl in .

Synthetic Accessibility: Compound achieved a 74% yield using isocyanate coupling, suggesting efficient synthesis for bromo/chloro-substituted analogs.

Physicochemical Properties :

- Molecular weights range from 364.4 () to 477.3 (target), with higher values correlating with bromine or bulkier aryl groups. LCMS data (e.g., ) confirm successful synthesis but lack correlation with bioactivity.

Research Implications

While structural data and synthetic routes are well-documented for analogs, biological evaluations (e.g., kinase inhibition, cytotoxicity) are absent in the evidence. Future work should prioritize:

- Activity Profiling : Compare target and analogs against specific enzymatic targets (e.g., kinases, antimicrobial assays).

- ADME Studies : Assess how pyrimidine vs. pyridazine cores or bromo-methylphenyl vs. tetrazolylphenyl groups affect solubility and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.